

Structural Elucidation & Characterization Guide: 2-(Thiophen-2-yl)piperidin-4-amine

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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)piperidin-4-amine

Cat. No.: B13292924

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Executive Summary & Pharmacophore Context

The compound **2-(thiophen-2-yl)piperidin-4-amine** represents a critical "privileged scaffold" in medicinal chemistry. It combines a saturated nitrogen heterocycle (piperidine) with an electron-rich aromatic system (thiophene).[1] This specific regioisomer—where the thiophene is at the C2 position and the primary amine at C4—is frequently utilized as a bioisostere for phenyl-piperidines in the development of Neuronal Nitric Oxide Synthase (nNOS) inhibitors and ligands for Sigma receptors [1, 2].

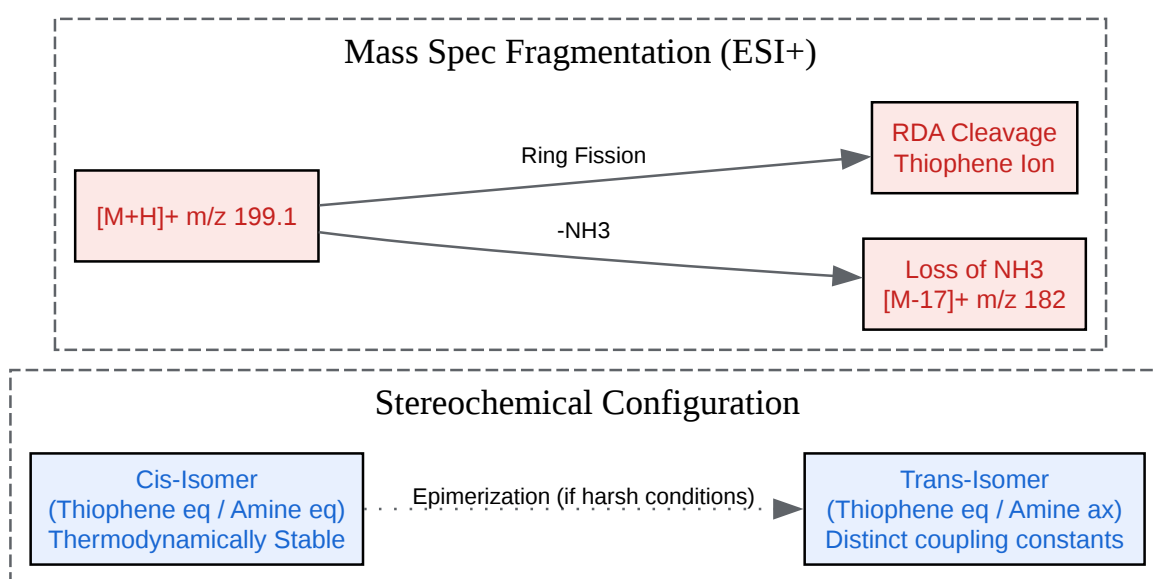
This guide provides a comprehensive technical breakdown of the spectral characteristics required to validate the identity and purity of this compound. Unlike simple commodity chemicals, this molecule possesses two chiral centers (C2 and C4), necessitating rigorous stereochemical analysis during characterization.

Synthetic Context & Stereochemistry[2]

To interpret the spectral data accurately, one must understand the origin of the sample. The synthesis typically involves the reduction of a pyridine or pyridinium precursor, or the functionalization of a 4-piperidone.[2]

- Stereochemical Challenge: The molecule exists as four stereoisomers (two enantiomeric pairs). The relationship between the C2-thiophene and the C4-amine defines the diastereomers:
 - Cis-isomer: Substituents on the same side of the ring plane.
 - Trans-isomer: Substituents on opposite sides.
- Conformational Locking: The bulky thiophene group at C2 will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. Consequently, the spectral signals of the C4-amine proton will shift significantly depending on whether the amine is axial (cis to thiophene) or equatorial (trans to thiophene).

Visualization: Stereochemical & Fragmentation Logic



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Figure 1: Stereochemical relationships and primary mass spectrometry fragmentation pathways.

Mass Spectrometry (MS) Profiling

Method: Electrospray Ionization (ESI) in Positive Mode. Solvent Matrix: Methanol/Water + 0.1% Formic Acid.

Theoretical & Observed Data

Parameter	Value	Notes
Molecular Formula	C ₉ H ₁₄ N ₂ S	
Exact Mass	198.0878 Da	Monoisotopic peak reference. [3]
[M+H] ⁺ Base Peak	199.1 m/z	Protonated molecular ion. High intensity.
[M+Na] ⁺ Adduct	221.1 m/z	Common if sodium salts are used in workup.
Isotopic Pattern	M+1 (~10%)	¹³ C contribution.[4]
Sulfur Signature	M+2 (~4.5%)	Characteristic ³⁴ S isotope contribution (diagnostic for thiophene).

Fragmentation Fingerprint (MS/MS)

- m/z 182.1 ([M+H - NH₃]⁺): Loss of the primary amine group. This is the dominant fragment in high-energy collisions.
- m/z 110-115 range: Thiophene-containing fragments resulting from piperidine ring cleavage.
- m/z 84.1: Piperidine ring fragment (tetrahydropyridine species) if the thiophene bond cleaves (less common).

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

Solvent Selection:

- CDCl_3 : Good for resolution, but amine protons (NH_2) may be broad or invisible due to exchange.
- DMSO-d_6 : Recommended for full characterization. Stabilizes NH protons and separates water peaks.

^1H NMR (Proton) – 400 MHz, DMSO-d_6

Note: Chemical shifts (δ) are estimates based on chemometric analysis of 2-substituted piperidines and thiophene derivatives.

Position	δ (ppm)	Multiplicity	Integral	Assignment Logic
Thiophene-H5	7.35 – 7.42	dd (Doublet of doublets)	1H	Most deshielded aromatic proton (adjacent to S).
Thiophene-H3	6.95 – 7.05	dd	1H	Adjacent to the piperidine attachment point.
Thiophene-H4	6.88 – 6.95	dd (or m)	1H	Beta-proton on the thiophene ring.
Pip-H2	3.80 – 4.10	dd (Broad)	1H	Diagnostic: Benzylic-like position. Shift depends on salt form (deshielded if HCl salt).
Pip-H4	2.80 – 3.10	m (Multiplet)	1H	Alpha to the primary amine.
Pip-H6 (eq)	3.00 – 3.20	m	1H	Adjacent to secondary amine (ring N).
Pip-H6 (ax)	2.55 – 2.70	td	1H	Distinct axial coupling ($J \sim 11-13$ Hz).
Pip-H3/H5	1.40 – 2.10	Complex m	4H	Methylene envelope. H3 protons show strong coupling to H2.
NH ₂ (Amine)	1.5 – 2.5	Broad s	2H	Highly variable. Shifts downfield

(8.0+) if protonated (HCl salt).

Usually exchanges; often merged with water or amine peak.

NH (Ring)	2.0 – 3.0	Broad s	1H
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Stereochemical Marker (J-Coupling):

- Look at Pip-H2. If the thiophene is equatorial (standard), the coupling constant between H2 and H3(axial) determines the configuration.
 - Large J (~10-12 Hz): Indicates H2 is axial.
 - Small J (~2-5 Hz): Indicates H2 is equatorial.

¹³C NMR (Carbon) – 100 MHz, DMSO-d₆

Position	δ (ppm)	Assignment
Thiophene C2	148.0 – 150.0	Quaternary C attached to Piperidine.
Thiophene C5	126.5 – 127.5	Alpha to Sulfur.
Thiophene C3/C4	123.0 – 125.0	Beta/Gamma carbons.
Pip-C2	56.0 – 60.0	Key Signal: Chiral center attached to Thiophene.
Pip-C4	46.0 – 49.0	Chiral center attached to Amine.
Pip-C6	44.0 – 46.0	Adjacent to ring Nitrogen.
Pip-C3/C5	32.0 – 36.0	Methylene carbons.

Infrared (IR) Spectroscopy[2]

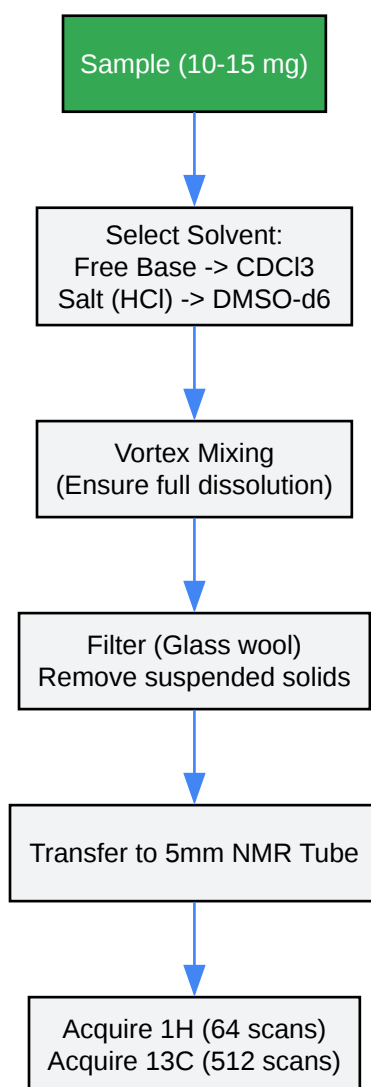
Method: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (cm ⁻¹)	Vibration Mode	Description
3300 – 3400	N-H Stretch	Primary amine doublet (symmetric/asymmetric). Weak/Broad.
2800 – 2950	C-H Stretch	sp ³ C-H bonds of the piperidine ring.
1580 – 1600	N-H Bend	Scissoring vibration of the primary amine.
1430 – 1450	C=C Stretch	Thiophene ring breathing mode.
700 – 750	C-H Out-of-Plane	Diagnostic: Thiophene "wagging" (C-S-C modes).

Experimental Protocol: Sample Preparation for NMR

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Workflow Diagram



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Figure 2: Standardized NMR sample preparation workflow.

Step-by-Step Methodology

- Massing: Weigh 10–15 mg of the solid compound into a clean 1.5 mL microcentrifuge tube.
- Solvent Addition:
 - If the sample is a Free Base (oil or low-melting solid): Add 0.6 mL CDCl₃ (containing 0.03% TMS).

- If the sample is a Salt (e.g., Dihydrochloride): Add 0.6 mL DMSO-d₆. Critical: Salts are insoluble in chloroform; using it will yield a blank spectrum.
- Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
- Filtration: Pass the solution through a small plug of glass wool directly into the NMR tube to remove particulates that cause line broadening.
- Acquisition:
 - Set relaxation delay (d1) to 1.0s for routine ¹H.
 - For quantitative integration of the amine signals, increase d1 to 5.0s to account for different T1 relaxation times.

References

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Sources

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- [3. researchgate.net \[researchgate.net\]](#)
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- [5. 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors \[escholarship.org\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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